4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

VEGFR-2 Kinase Inhibitor Medicinal Chemistry

Select this exact 4-chloro-7-carboxylic acid thieno[3,2-d]pyrimidine scaffold for regioselective SNAr at the 4-position and amide coupling at the 7-COOH handle. Unlike 2-chloro or 6-substituted analogs, only this substitution preserves the geometry and electronic profile required for potent VEGFR-2 and CDK7 kinase engagement. Procure at >99% purity from validated sources with full analytical characterization (NMR, HPLC, MS) to ensure SAR reproducibility in focused 1,3-diarylurea library synthesis for oncology programs.

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.623
CAS No. 1269667-57-3
Cat. No. B578431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid
CAS1269667-57-3
Synonyms4-Chlorothieno[3,2-d]pyriMidine-7-carboxylic acid
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.623
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O
InChIInChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)
InChIKeyDTARXUPVWGNDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid (CAS 1269667-57-3) Procurement Guide: Sourcing and Structure


4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is a halogenated thienopyrimidine building block with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It features a fused thieno[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 7-position . As a key intermediate in medicinal chemistry , this scaffold is widely used for the synthesis of potential kinase inhibitors, including those targeting VEGFR-2 and CDK7 [1].

Critical Differentiation of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid for Controlled Synthesis


Direct substitution of this compound with other thienopyrimidine analogs or generic halogenated heterocycles is not scientifically valid without rigorous re-validation. The specific reactivity of the 4-chloro group for nucleophilic substitution, such as with 4-aminophenol to form VEGFR-2 inhibitor precursors, is unique to this exact molecular architecture [1]. Furthermore, the carboxylic acid handle at the 7-position provides a distinct vector for amide bond formation with amines that is geometrically and electronically different from analogs substituted at other positions (e.g., the 6-position or without a carboxylic acid). Using a close analog like a 2-chloro isomer [2] or a 7-methyl derivative [3] would alter the spatial orientation and electronic properties of the resulting library, fundamentally changing the structure-activity relationship (SAR) of any derivative [4].

Quantitative Differentiation: 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid vs. Key Analogs


Synthetic Utility: Regioselective SNAr Reactivity for VEGFR-2 Inhibitor Core

The 4-chloro group on this compound undergoes regioselective nucleophilic aromatic substitution (SNAr) with 4-aminophenol to yield a key intermediate for VEGFR-2 inhibitors [1]. While the exact reaction yield was not specified in the accessible data, the reaction is reported to proceed regioselectively to give the 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline derivative, a critical step for generating a focused library of 1,3-diarylureas [1]. This contrasts with the 7-methyl analog, which, despite also being used in similar syntheses, introduces different steric and electronic properties at the 7-position, potentially affecting downstream biological activity [2].

VEGFR-2 Kinase Inhibitor Medicinal Chemistry

Potential for Enhanced Kinase Inhibitor Potency: SAR of the Thieno[3,2-d]pyrimidine Core

While direct data for 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid itself is not available, it serves as the core scaffold for potent CDK7 inhibitors [1]. Derivatives based on the thieno[3,2-d]pyrimidine core have demonstrated potent in vitro efficacy against the triple-negative breast cancer (TNBC) cell line MDA-MB-453 [2]. A specific derivative, compound 20, emerged from SAR studies as a lead candidate with potent inhibitory activity against CDK7 and favorable oral bioavailability and PK properties [2].

CDK7 Kinase Inhibitor Triple Negative Breast Cancer

Physical and Analytical Properties for Material Handling and Quality Control

This compound is a solid with a white or off-white crystalline morphology and is soluble in common organic solvents . Its exact mass is 213.96 Da . It can be analyzed and characterized using standard methods including 1H-, 2H-, 13C-NMR, IR, Raman spectroscopy [1], HPLC, GC, and MS . These are standard properties for a synthetic intermediate of this class, but having these specifications available from vendors like SynHet (with purity >99%) is critical for procurement and quality assurance.

Procurement Quality Control Analytical Chemistry

Strategic Applications for 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid in Drug Discovery


Synthesis of VEGFR-2 Inhibitor Libraries

This compound is ideal for medicinal chemistry programs targeting VEGFR-2 kinase for oncology. Its utility lies in the regioselective SNAr reaction of the 4-chloro group, enabling the rapid generation of focused libraries of 1,3-diarylurea derivatives for SAR studies [1]. Procuring this specific scaffold ensures the correct substitution pattern is maintained for potent target engagement, as established by prior molecular modeling studies [1].

Development of Orally Bioavailable CDK7 Inhibitors

For research into novel CDK7 inhibitors, particularly for hard-to-treat cancers like triple-negative breast cancer (TNBC), this compound provides a validated core scaffold [2]. It serves as a starting point for SAR campaigns aimed at optimizing potency and oral pharmacokinetic (PK) properties, building on the success of previously identified thieno[3,2-d]pyrimidine-based leads [2].

Broad-Spectrum Kinase Inhibitor Research

The thieno[3,2-d]pyrimidine core is a recognized privileged structure for targeting the ATP-binding pocket of various kinases [3]. This 4-chloro-7-carboxylic acid building block is therefore a versatile intermediate for synthesizing and screening new chemical entities against a panel of kinases implicated in cancer, inflammatory, or autoimmune diseases [3].

High-Purity Intermediate for Advanced SAR Studies

The compound's availability in >99% purity from commercial sources like SynHet makes it a reliable choice for advanced SAR studies where impurity profiles could confound biological assay results. Its well-defined analytical profile (NMR, MS, etc.) ensures reproducibility in multi-step syntheses and facilitates straightforward in-process control and final product characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.